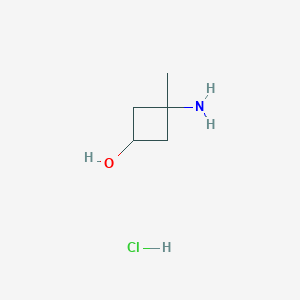

trans-3-Amino-3-methylcyclobutanol hydrochloride

Beschreibung

BenchChem offers high-quality trans-3-Amino-3-methylcyclobutanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Amino-3-methylcyclobutanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-amino-3-methylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAWFZMTTJCICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-64-2, 1403766-99-3, 1403767-32-7 | |

| Record name | Cyclobutanol, 3-amino-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3-Amino-3-methylcyclobutanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-3-Amino-3-methylcyclobutanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-3-methylcyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Stereospecific Synthesis of trans-3-Amino-3-methylcyclobutanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Amino-3-methylcyclobutanol hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the specific spatial arrangement of its amino and hydroxyl functional groups, makes it an attractive component for the synthesis of novel therapeutic agents. The stereochemistry of the molecule is crucial for its biological activity, with the trans configuration often imparting distinct pharmacological properties compared to its cis isomer. This guide provides an in-depth overview of a robust and stereospecific synthetic route to obtain trans-3-Amino-3-methylcyclobutanol hydrochloride, starting from the readily available precursor, 3-methylcyclobutanone.

Synthetic Strategy: A Stereocontrolled Approach

The core of this synthetic strategy revolves around establishing the desired trans stereochemistry through a well-orchestrated sequence of reactions. The primary challenge lies in the selective formation of the 1,3-trans relationship between the amino and hydroxyl groups on the cyclobutane ring. A highly effective method to achieve this is through a stereochemical inversion of a cis-alcohol precursor using the Mitsunobu reaction.[1][2]

The overall synthetic workflow can be summarized in the following key transformations:

-

Stereoselective Reduction: 3-Methylcyclobutanone is first reduced to the corresponding cis-3-methylcyclobutanol. Hydride reductions of 3-substituted cyclobutanones are known to predominantly yield the cis isomer due to steric hindrance, which directs the hydride attack to the less hindered face of the carbonyl group.[3][4]

-

Stereochemical Inversion via Mitsunobu Reaction: The resulting cis-3-methylcyclobutanol undergoes a Mitsunobu reaction. This reaction facilitates the substitution of the hydroxyl group with an amine precursor (such as phthalimide) with a complete inversion of stereochemistry, thus establishing the desired trans configuration.[5][6][7][8][9]

-

Deprotection: The amine protecting group is then removed to yield trans-3-amino-3-methylcyclobutanol.

-

Salt Formation: Finally, the free base is converted to its hydrochloride salt to improve its stability and handling properties.

Caption: Key components and transformations in the Mitsunobu reaction step.

Protocol:

-

To a solution of cis-3-methylcyclobutanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford trans-N-(3-hydroxy-3-methylcyclobutyl)phthalimide.

Part 3: Deprotection to Yield trans-3-Amino-3-methylcyclobutanol

The phthalimide protecting group can be effectively removed using hydrazine monohydrate.

Protocol:

-

To a solution of trans-N-(3-hydroxy-3-methylcyclobutyl)phthalimide (1.0 eq) in ethanol, add hydrazine monohydrate (5.0 eq).

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to room temperature and filter off the precipitate (phthalhydrazide).

-

Concentrate the filtrate under reduced pressure to obtain the crude trans-3-amino-3-methylcyclobutanol.

Part 4: Formation of trans-3-Amino-3-methylcyclobutanol Hydrochloride

The final step involves the formation of the hydrochloride salt, which is typically a crystalline solid that is easier to handle and store than the free base.

Protocol:

-

Dissolve the crude trans-3-amino-3-methylcyclobutanol in a minimal amount of isopropanol.

-

Cool the solution to 0 °C and add a solution of HCl in isopropanol dropwise until the pH is acidic.

-

Stir the mixture at 0 °C for 1 hour, during which the hydrochloride salt should precipitate.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield trans-3-Amino-3-methylcyclobutanol hydrochloride.

Conclusion

The stereospecific synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride is a multi-step process that relies on a key stereochemical inversion step. By employing a reliable reduction of 3-methylcyclobutanone to the cis-alcohol, followed by a Mitsunobu reaction to achieve the desired trans-amino alcohol, this synthetic route provides a robust and efficient method for obtaining this valuable building block for drug discovery and development. The protocols outlined in this guide are based on well-established chemical transformations and can be adapted for scale-up production.

References

- Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586–8590.

- CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents. (n.d.).

-

PubChem. (n.d.). 3-Methylcyclobutan-1-one. Retrieved from [Link]

-

Chemsrc. (2025). 3-Methylcyclobutanone | CAS#:1192-08-1. Retrieved from [Link]

-

Wei, Y., et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

ACS Figshare. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Retrieved from [Link]

-

NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

-

Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Synthesis of 3-Methylenecyclopentene from 1-methylCyclobutene. Retrieved from [Link]

-

RSC Publishing. (n.d.). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. Retrieved from [Link]

Sources

- 1. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 2. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biblio.vub.ac.be [biblio.vub.ac.be]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atlanchimpharma.com [atlanchimpharma.com]

The Strategic deployment of trans-3-Amino-3-methylcyclobutanol hydrochloride as a Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclobutane motif has emerged as a structural element of significant interest. Its inherent ring strain and unique three-dimensional geometry offer a compelling platform for the design of novel therapeutic agents.[1] The rigid, puckered structure of the cyclobutane ring can enforce specific conformations upon bioactive molecules, leading to enhanced binding affinity and selectivity for their biological targets.[1][2] This has led to the incorporation of cyclobutane derivatives in a growing number of clinical and preclinical drug candidates across various therapeutic areas, including oncology, autoimmune diseases, and central nervous system disorders.[1]

Among the diverse array of cyclobutane-containing synthons, trans-3-Amino-3-methylcyclobutanol hydrochloride stands out as a particularly valuable chiral building block. This compound features a strategically positioned amino group and a hydroxyl functionality on a stereochemically defined four-membered ring. This unique arrangement of functional groups, coupled with the inherent properties of the cyclobutane core, makes it a versatile intermediate for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of trans-3-Amino-3-methylcyclobutanol hydrochloride, detailing its physicochemical properties, stereoselective synthesis, and diverse applications as a chiral building block in organic synthesis and medicinal chemistry.

Physicochemical Properties and Structural Elucidation

trans-3-Amino-3-methylcyclobutanol hydrochloride is a white to off-white solid with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol .[3] Its structure is characterized by a cyclobutane ring substituted with a tertiary alcohol at one position and a primary amine at the opposite (trans) position, with a methyl group also attached to the amine-bearing carbon. The hydrochloride salt form enhances its stability and solubility in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [3] |

| Molecular Weight | 137.61 g/mol | [3][4] |

| CAS Number | 1403767-32-7 | [3] |

| IUPAC Name | (1r,3r)-3-amino-3-methylcyclobutan-1-ol;hydrochloride | [5] |

| Canonical SMILES | CC1(CC(C1)O)N.Cl | [3] |

The stereochemistry of the trans configuration is crucial to its utility, as it dictates the spatial orientation of the reactive functional groups. This fixed geometry can be leveraged to control the stereochemical outcome of subsequent reactions. The rigidity of the cyclobutane ring prevents epimerization during many synthetic transformations, preserving the desired stereochemistry.[3]

Stereoselective Synthesis: Accessing a Key Chiral Intermediate

The asymmetric synthesis of chiral cyclobutane derivatives can be challenging.[6] However, several effective strategies have been developed to access enantiomerically pure cyclobutanes. These methods often involve [2+2] cycloadditions, the cyclization of acyclic precursors, or the ring expansion of cyclopropanes, frequently employing chiral starting materials or catalysts for asymmetric induction.[7][8]

A common approach to synthesizing trans-3-Amino-3-methylcyclobutanol hydrochloride and its analogues involves a multi-step sequence that ensures high stereochemical control. This can include a Mitsunobu reaction for inversion of stereochemistry, followed by hydrolysis and deprotection steps.[9][10] Another strategy involves the stereoselective reduction of a corresponding cyclobutanone precursor.[11] Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), has also emerged as a powerful tool for achieving high diastereoselectivity in the synthesis of related structures.[12][13]

Illustrative Synthetic Workflow

The following diagram outlines a generalized, conceptual workflow for the synthesis of a trans-amino cyclobutanol derivative, highlighting key transformations.

Caption: Conceptual workflow for the synthesis of trans-amino cyclobutanol derivatives.

Applications as a Chiral Building Block

The bifunctional nature of trans-3-Amino-3-methylcyclobutanol hydrochloride, combined with its defined stereochemistry, makes it a highly versatile building block for the synthesis of a wide range of complex molecules.

Synthesis of Novel Spirocyclic Compounds

The amino and hydroxyl groups can be used as handles for the construction of spirocyclic systems. For instance, the amino group can be acylated, and the hydroxyl group can be converted to a leaving group, facilitating an intramolecular cyclization to form spiro-lactams or other heterocyclic structures. These spirocyclic scaffolds are of great interest in medicinal chemistry due to their rigid, three-dimensional nature.

Elaboration into Conformationally Constrained Diamines

The hydroxyl group can be converted into an amino group through a variety of synthetic methods, leading to the formation of trans-1,3-diaminocyclobutane derivatives. These constrained diamines are valuable in drug discovery as they can mimic and stabilize specific peptide conformations.

As a Scaffold for Fragment-Based Drug Discovery

The rigid cyclobutane core with its projecting functional groups serves as an excellent scaffold for fragment-based drug discovery. The amino and hydroxyl groups provide convenient points for the attachment of other molecular fragments, allowing for the rapid exploration of chemical space around a central, conformationally defined core.

Synthesis of Bioactive Molecules

Derivatives of trans-3-Amino-3-methylcyclobutanol have been incorporated into a variety of bioactive molecules, including enzyme inhibitors and receptor modulators.[3][9] The rigid cyclobutane unit can help to position key pharmacophoric elements in a precise orientation for optimal interaction with a biological target.[14] For example, cyclobutane derivatives have shown potential as anticancer agents by targeting specific enzymes or receptors.[15]

General Reaction Scheme for Derivatization

The following diagram illustrates the key reactive sites of trans-3-Amino-3-methylcyclobutanol hydrochloride and potential transformations.

Caption: Key reactive sites and potential derivatizations of the title compound.

Experimental Protocols: Key Synthetic Transformations

Protocol 1: N-Boc Protection of trans-3-Amino-3-methylcyclobutanol

Rationale: Protection of the amino group is a common first step to prevent its interference in subsequent reactions targeting the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.

Step-by-Step Methodology:

-

Suspend trans-3-Amino-3-methylcyclobutanol hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt and free the amine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-Boc protected compound.

Protocol 2: Oxidation of the Hydroxyl Group to a Ketone

Rationale: Oxidation of the secondary alcohol to a ketone provides a versatile intermediate for further functionalization, such as the introduction of new substituents via nucleophilic addition or reductive amination. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and scale of the reaction.

Step-by-Step Methodology (using Dess-Martin Periodinane):

-

Dissolve the N-Boc protected trans-3-amino-3-methylcyclobutanol in anhydrous DCM.

-

Add Dess-Martin periodinane (DMP) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture for 1-4 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the two layers become clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ketone by flash column chromatography.

Conclusion: A Versatile Tool for Chemical Innovation

trans-3-Amino-3-methylcyclobutanol hydrochloride is a powerful and versatile chiral building block that offers synthetic chemists a unique combination of stereochemical control, conformational rigidity, and bifunctionality. Its strategic use enables the efficient construction of complex molecular architectures with well-defined three-dimensional structures. As the demand for novel, structurally diverse drug candidates continues to grow, the importance of such chiral building blocks in medicinal chemistry and organic synthesis is poised to increase even further. The continued development of efficient and stereoselective synthetic routes to this and related cyclobutane derivatives will undoubtedly fuel further innovation in the discovery of new therapeutic agents.

References

-

Enantioselective Synthesis of Cyclobutanes. (2023). ChemistryViews. Retrieved from [Link]

-

De Kimpe, N., & De Vreese, R. (1998). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 98(5), 1875-1922. Retrieved from [Link]

-

Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(41), 8657-8660. Retrieved from [Link]

-

Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. (2024). Angewandte Chemie International Edition, 63(23), e202401451. Retrieved from [Link]

-

Asymmetric synthesis of cyclobutanes and their derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. Retrieved from [Link]

-

Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. Retrieved from [Link]

-

Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. (2025). ACS Figshare. Retrieved from [Link]

- Synthesis method of trans-3-aminobutanol. (2021). Google Patents.

-

Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. (n.d.). ResearchGate. Retrieved from [Link]

-

What are the applications of cyclobutanol derivatives?. (2025). BTC Blog. Retrieved from [Link]

-

Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024). Chemistry – A European Journal, 30(7), e202303491. Retrieved from [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2017). Molecules, 22(1), 151. Retrieved from [Link]

-

The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). (2017). Acta Crystallographica Section B: Structural Science, 61(Pt 4), 443-448. Retrieved from [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem, 16(1), 69-80. Retrieved from [Link]

-

[Amino alcohol derivatives of cyclobutane]. (1970). Il Farmaco; edizione scientifica, 25(7), 533-541. Retrieved from [Link]

-

Exploring the Potential of Cyclobutane Derivatives: Methyl 3-methylenecyclobutanecarboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

3-Methylcyclobutan-1-ol. (n.d.). PubChem. Retrieved from [Link]

-

The structure of the β-amino alcohol (structures 1–6) used in this... (n.d.). ResearchGate. Retrieved from [Link]

-

Structure of the major amino-alcohol 4a obtained by X-ray diffraction,... (n.d.). ResearchGate. Retrieved from [Link]

-

selective synthesis of lactams and cyclic amines from amino-alcohols. (2013). Catalysis Science & Technology, 3(11), 2874-2877. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7 [smolecule.com]

- 4. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-3-Amino-3-methylcyclobutanol hydrochloride 97% | CAS: 1403766-99-3 | AChemBlock [achemblock.com]

- 6. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]

- 9. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]

- 10. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collection - Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - Organic Letters - Figshare [acs.figshare.com]

- 14. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6 | Benchchem [benchchem.com]

- 15. What are the applications of cyclobutanol derivatives? - Blog [btcpharmtech.com]

conformational analysis of trans-3-Amino-3-methylcyclobutanol hydrochloride

An In-Depth Technical Guide to the Conformational Analysis of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Abstract

Cyclobutane scaffolds are increasingly recognized as valuable motifs in medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties.[1] The precise spatial arrangement of substituents on this strained ring system dictates molecular shape, polarity, and the ability to interact with biological targets. This guide provides a comprehensive, in-depth exploration of the , a representative 1,3-disubstituted cyclobutane. We will dissect the theoretical underpinnings of cyclobutane stereochemistry and present a synergistic workflow that integrates computational modeling with advanced spectroscopic techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to master the structural elucidation of complex small molecules.

The Cyclobutane Ring: A Conformationally Dynamic Scaffold

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. A planar conformation would impose severe angle strain (90° bond angles instead of the ideal 109.5°) and significant torsional strain from eclipsing C-H bonds.[2][3] To alleviate this, the cyclobutane ring adopts a non-planar, "puckered" or "bent" conformation.[4][5] This puckering reduces torsional strain at the cost of a slight increase in angle strain, with resulting C-C-C bond angles of about 88°.[2]

This puckering creates two distinct substituent positions on each carbon: axial (pointing up or down, perpendicular to the approximate plane of the ring) and equatorial (pointing outwards, roughly within the plane of the ring).[6] The ring is dynamic, undergoing rapid inversion (ring-flipping) at room temperature, which interconverts the axial and equatorial positions. The energy barrier for this inversion in monosubstituted cyclobutanes is relatively low, typically between 1.8 and 2.0 kcal/mol.[6]

For a 1,3-disubstituted cyclobutane like the target molecule, the trans configuration dictates that the substituents at C1 and C3 are on opposite faces of the ring. This leads to two primary puckered conformers in equilibrium: one where the substituents are in an axial-equatorial (a,e) arrangement, and the ring-flipped conformer where they are equatorial-axial (e,a).

In trans-3-Amino-3-methylcyclobutanol, the C1 substituent is a hydroxyl (-OH) group. The C3 position is substituted with both a methyl (-CH3) group and a protonated amino (-NH3+) group. The key to the analysis is determining which of the two rapidly interconverting conformers is lower in energy and therefore more populated at equilibrium. This preference is governed by a complex interplay of steric hindrance and intramolecular interactions.

A Synergistic Approach: Integrating Computation and Experiment

A robust conformational analysis relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. Computational chemistry provides a theoretical framework of possible conformations and their relative stabilities, while experimental techniques, primarily NMR spectroscopy, offer real-world data on the molecule's average structure in solution.

The workflow below outlines a self-validating system where computational predictions are tested against experimental data, leading to a high-confidence structural assignment.

// Nodes Start [label="Define Target Molecule\n(trans-3-Amino-3-methylcyclobutanol HCl)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Comp_Search [label="Step 1: In Silico Conformer Search\n(Molecular Mechanics / DFT)"]; Comp_Analysis [label="Step 2: Geometry Optimization & Energy Calculation\n(High-Level DFT)"]; Prediction [label="Predict Key Parameters:\n- Relative Energies (ΔG)\n- Interatomic Distances\n- J-Coupling Constants", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; NMR_Exp [label="Step 3: Experimental NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC, NOESY)"]; NMR_Analysis [label="Step 4: Extract Experimental Data\n- ³J(H,H) Coupling Constants\n- NOE Correlations", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Correlation [label="Step 5: Correlate & Validate\n(Compare Predicted vs. Experimental Data)"]; Conclusion [label="Assign Dominant Solution-State\nConformation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Comp_Search; Comp_Search -> Comp_Analysis [label=" Identify low-energy conformers "]; Comp_Analysis -> Prediction; Start -> NMR_Exp [style=dashed]; NMR_Exp -> NMR_Analysis; Prediction -> Correlation [xlabel=" Theoretical \n Data "]; NMR_Analysis -> Correlation [xlabel=" Experimental \n Data "]; Correlation -> Conclusion; } केंदोट Caption: Integrated workflow for conformational analysis.

In Silico Analysis: Predicting the Conformational Landscape

Computational chemistry is the essential first step, allowing for the exploration of the potential energy surface of the molecule to identify stable conformers.[7][8]

Protocol 1: Computational Modeling

-

Initial Structure Generation: Build the 3D structure of trans-3-Amino-3-methylcyclobutanol hydrochloride. Ensure correct stereochemistry.

-

Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94). This step rapidly explores rotational possibilities and ring pucker orientations to identify a set of low-energy candidate structures.

-

Quantum Mechanical Optimization: Take the lowest energy conformers from the molecular mechanics search and perform full geometry optimization and frequency calculations using Density Functional Theory (DFT).[9]

-

Rationale: DFT provides a much more accurate description of electron distribution and energies than molecular mechanics.

-

Recommended Functional/Basis Set: A functional like B3LYP or M06-2X with a basis set such as 6-31G* for initial optimization, followed by single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) is a common and effective approach.[9] Inclusion of a solvent model (e.g., PCM) is crucial to simulate solution-phase conditions.

-

-

Analysis of Results:

-

Compare the final Gibbs free energies (ΔG) of the optimized conformers. The population of each conformer can be estimated using the Boltzmann distribution equation.

-

Analyze the geometry of the most stable conformer(s). Key parameters to note are the puckering angle of the ring and the axial/equatorial positions of the -OH, -CH3, and -NH3+ groups.

-

Measure key interproton distances for predicted conformers. Distances under 5 Å are particularly relevant for comparison with Nuclear Overhauser Effect (NOE) data.[10]

-

Anticipated Computational Results

For trans-3-Amino-3-methylcyclobutanol hydrochloride, the primary energetic competition is between the conformer with an equatorial hydroxyl group and the one with an axial hydroxyl group. Steric bulk is a major factor; large groups prefer the less crowded equatorial position. The -C(CH3)(NH3+) moiety is significantly bulkier than the -OH group. Therefore, the conformer that places this larger group in an equatorial position is predicted to be the most stable.

Furthermore, the potential for an intramolecular hydrogen bond between the hydroxyl proton (donor) and the chloride anion, which would be closely associated with the -NH3+ group, or between an -NH3+ proton (donor) and the hydroxyl oxygen (acceptor) could further stabilize specific conformations.[11][12] DFT calculations are well-suited to capture the energetic contributions of such interactions.

| Conformer | C1-OH Position | C3-C(CH3)(NH3+) Position | Calculated Relative Energy (ΔG) | Predicted Population | Key Feature |

| 1 (Predicted Global Minimum) | Axial | Equatorial | 0.00 kcal/mol | >95% | Bulky substituent is in the sterically favored equatorial position. |

| 2 (Higher Energy) | Equatorial | Axial | > 2.0 kcal/mol | <5% | Significant steric strain from the axial substituent. |

Note: Data is illustrative, based on established principles of conformational analysis.

Experimental Validation: NMR Spectroscopy in Solution

NMR spectroscopy is the most powerful experimental technique for determining the conformation of molecules in solution. Two key parameters are of interest: vicinal proton-proton coupling constants (³J(H,H)) and the Nuclear Overhauser Effect (NOE).[13][14]

Protocol 2: NMR Analysis

-

Sample Preparation: Dissolve trans-3-Amino-3-methylcyclobutanol hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥400 MHz):

-

1D: ¹H and ¹³C spectra for initial assignment.

-

2D Homonuclear: COSY to establish proton-proton connectivity through bonds.

-

2D Heteronuclear: HSQC or HMQC to correlate protons with their directly attached carbons.

-

2D NOESY: To identify protons that are close to each other in space (<5 Å), irrespective of bonding.[10][15] This is the most critical experiment for conformational analysis.

-

-

Data Analysis:

-

Assign Resonances: Use the combination of 1D and 2D spectra to unambiguously assign all proton and carbon signals.

-

Measure Coupling Constants: Extract ³J(H,H) values from the high-resolution ¹H spectrum. The magnitude of these couplings is related to the dihedral angle between the protons, which is conformation-dependent.

-

Identify NOE Correlations: Analyze the NOESY spectrum for cross-peaks, which indicate spatial proximity between protons.[16]

-

Correlating NMR Data with Computational Models

The experimental NMR data serves to validate or refute the computational predictions.

-

NOE Evidence: The NOESY spectrum provides the most direct evidence. For the predicted most stable conformer (with the C3 substituents equatorial), we would expect to see specific NOE correlations. For instance, the axial proton at C1 should show an NOE to the axial protons at C2 and C4. The methyl group protons should show NOEs to nearby equatorial and axial protons. The absence of strong NOEs between protons predicted to be far apart, and the presence of those predicted to be close, provides powerful validation.

// Node representing the molecule's core structure mol [label="Predicted Conformer", shape=plaintext, fontcolor="#202124"];

// Nodes for key protons H1a [label="H1 (axial)", fillcolor="#4285F4"]; H2a [label="H2 (axial)", fillcolor="#34A853"]; H4a [label="H4 (axial)", fillcolor="#34A853"]; CH3 [label="C3-CH₃", fillcolor="#FBBC05"]; H2e [label="H2 (equatorial)", fillcolor="#5F6368"];

// Edges representing key NOE correlations H1a -- H2a; H1a -- H4a; CH3 -- H2e; CH3 -- H2a; } केंदोट Caption: Expected key NOE correlations for the major conformer.

-

Coupling Constants: While analysis is more complex than for a simple cyclohexane, the ³J(H,H) values can be compared to those predicted by calculations or established correlations to further support a specific ring pucker and substituent orientation.

The Solid State: X-ray Crystallography as a Benchmark

While NMR reveals the structure in solution, X-ray crystallography provides an unambiguous picture of the molecule's conformation in the solid state.[17][18][19]

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and requires screening various solvents and crystallization conditions.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a precise 3D model of the molecule with atomic coordinates.[20]

The solid-state structure serves as an excellent benchmark for the computational models. While the solution-phase and solid-state conformations are not always identical due to crystal packing forces, they are often very similar for relatively rigid molecules. Agreement between the crystal structure and the lowest-energy computed conformer provides the highest level of confidence in the analysis.

Conclusion

The is a multi-faceted challenge that requires a carefully integrated strategy. By combining the predictive power of high-level DFT calculations with the definitive experimental evidence from advanced NMR spectroscopy, one can elucidate the dominant three-dimensional structure of the molecule in solution. This guide outlines a robust, self-validating workflow that begins with theoretical exploration and culminates in experimental verification. This synergistic approach ensures a high-confidence assignment of the molecular conformation, an essential parameter for understanding its physicochemical properties and its potential interactions in a biological system, thereby providing a solid foundation for rational drug design and development.

References

-

Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link][4]

-

Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link][21]

-

Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link][6]

-

ACS Publications. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link][22]

-

Legg, J. D., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635-42. [Link][23]

-

PubMed. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A. [Link][24]

-

ResearchGate. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link][1]

-

YouTube. (2022). Conformation: Torsional, Angular and Steric Strain: Cyclobutane. [Link][5]

-

ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link][17]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link][2]

-

Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link][10]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. [Link][3]

-

Royal Society of Chemistry. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link][9]

-

Thiele, C. M. (2021). Reference-free NOE NMR analysis. [Link][16]

-

ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. [Link][18]

-

ResearchGate. (2021). Is it possible to predict the conformations of the molecule in the solution based on quantum-chemical calculations?[Link][7]

-

ResearchGate. (n.d.). Nuclear overhauser effect: Revolutionary approach in NMR spectroscopy. [Link][14]

-

Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. [Link][15]

-

ResearchGate. (n.d.). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. [Link][8]

-

Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). Molecules, 26(12), 3587. [Link][11]

-

NIH National Center for Biotechnology Information. (n.d.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. [Link][12]

-

ResearchGate. (n.d.). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. [Link][25]

-

Digital Commons@ETSU. (2023). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions. [Link][19]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. repositorio.uam.es [repositorio.uam.es]

- 12. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. purdue.edu [purdue.edu]

- 16. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. dc.etsu.edu [dc.etsu.edu]

- 20. benchchem.com [benchchem.com]

- 21. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of trans-3-Amino-3-methylcyclobutanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Amino-3-methylcyclobutanol hydrochloride is a niche yet significant molecule within the landscape of medicinal chemistry and organic synthesis. Its rigid cyclobutane scaffold, substituted with key functional groups—an amino group and a hydroxyl group in a specific trans-configuration—renders it a valuable chiral building block for the synthesis of more complex molecular entities.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, a crucial attribute for pharmaceutical development and various chemical transformations.

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-3-Amino-3-methylcyclobutanol hydrochloride. As a Senior Application Scientist, the following sections are structured not merely to list data, but to provide a practical and scientifically grounded framework for researchers to understand, evaluate, and utilize this compound effectively. We will delve into the causality behind experimental choices for determining its key properties, ensuring a self-validating system of protocols that underscore scientific integrity.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount for its application, particularly in drug discovery where properties like solubility and pKa directly influence bioavailability and formulation. The following table summarizes the key physicochemical identifiers for trans-3-Amino-3-methylcyclobutanol hydrochloride. While specific experimental values for some properties of this particular molecule are not widely published, this guide provides robust, standardized methodologies for their determination.

| Property | Value |

| Chemical Structure |  |

| Molecular Formula | C₅H₁₂ClNO[3][4] |

| Molecular Weight | 137.61 g/mol [3][4] |

| CAS Number | 1403766-99-3[5] |

| Appearance | White to pale-yellow solid[2] |

| Melting Point | Not available. See Protocol 1 for determination. |

| Solubility | Soluble in water and organic solvents.[2] See Protocol 2 for quantitative determination. |

| pKa | Not available. See Protocol 3 for determination. |

| Loss on Drying | Not available. See Protocol 4 for determination. |

Experimental Protocols for Physicochemical Characterization

The following protocols are presented as self-validating systems, grounded in established scientific principles and regulatory guidelines. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Melting Point Determination via Capillary Method

Rationale: The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[6] The capillary method is a widely accepted and straightforward technique for this determination.[7]

Methodology:

-

Sample Preparation:

-

Ensure the trans-3-Amino-3-methylcyclobutanol hydrochloride sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.[6]

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

-

Measurement:

-

For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.

-

For a precise measurement, start heating at a rate that allows the temperature to rise steadily.

-

When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[8]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

-

-

Data Interpretation:

-

A narrow melting range (e.g., 0.5-2°C) is indicative of a pure compound.

-

For enhanced confidence, a mixed melting point determination can be performed. If the sample is mixed with an authentic standard and the melting point is not depressed, it provides strong evidence of the compound's identity and purity.[9]

-

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of a crystalline solid.

Protocol 2: Aqueous Solubility Determination (OECD Guideline 105)

Rationale: Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution. The OECD Guideline 105 provides a standardized and widely accepted method for determining the water solubility of chemical substances.[10][11][12] The flask method is suitable for substances with solubility greater than 10⁻² g/L.

Methodology:

-

Preliminary Test:

-

To estimate the approximate solubility, add successive small amounts of trans-3-Amino-3-methylcyclobutanol hydrochloride to a known volume of deionized water in a flask at the desired temperature (e.g., 25°C).

-

Stir the solution continuously and observe for the point at which the solid no longer dissolves. This provides a rough estimate for the main experiment.

-

-

Main Experiment (Flask Method):

-

Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of deionized water in a flask equipped with a magnetic stirrer.

-

Seal the flask and agitate the solution at a constant temperature for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

After equilibration, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation or filtration through a non-adsorptive filter (e.g., PTFE).

-

Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated conductivity meter, given the ionic nature of the hydrochloride salt.

-

Perform the experiment in triplicate to ensure reproducibility.

-

-

Data Analysis:

-

The average concentration from the triplicate measurements represents the aqueous solubility of the compound at the specified temperature.

-

Logical Relationship for Solubility Determination:

Caption: Logical steps for determining the aqueous solubility of a compound.

Protocol 3: pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa of the conjugate acid (R-NH₃⁺) is crucial as it determines the extent of ionization at physiological pH, which in turn affects membrane permeability and receptor binding. Potentiometric titration is a highly accurate and reliable method for pKa determination.[1][5][13]

Methodology:

-

Apparatus and Reagent Preparation:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[1]

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a solution of the trans-3-Amino-3-methylcyclobutanol hydrochloride in deionized water at a known concentration (e.g., 0.01 M).

-

-

Titration Procedure:

-

Place a known volume of the sample solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Slowly add the standardized NaOH solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point and stabilized in the basic region.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

-

For more precise determination, a first derivative plot (ΔpH/ΔV vs. V) can be generated. The peak of this plot corresponds to the equivalence point, and the pKa can be determined from the pH at half this volume.

-

Perform the titration in triplicate to ensure accuracy and precision.

-

Experimental Workflow for pKa Determination:

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Protocol 4: Loss on Drying (LOD) as per USP General Chapter <731>

Rationale: The Loss on Drying (LOD) test determines the amount of volatile matter (including water and residual solvents) that is removed from a substance under specified conditions.[3][14][15][16] This is an important quality control parameter to ensure the purity and stability of the compound.

Methodology:

-

Preparation:

-

Dry a shallow, glass-stoppered weighing bottle for 30 minutes under the same conditions that will be used for the sample.

-

Allow the bottle to cool to room temperature in a desiccator and then weigh it accurately.

-

-

Sample Handling:

-

Accurately weigh 1-2 g of trans-3-Amino-3-methylcyclobutanol hydrochloride into the tared weighing bottle and record the weight.

-

Distribute the sample as evenly as possible on the bottom of the bottle.

-

-

Drying:

-

Place the loaded bottle in a drying oven at a specified temperature (e.g., 105°C, unless the substance melts at a lower temperature).[14] Remove the stopper and place it alongside the bottle in the oven.

-

Dry for a specified period (e.g., 2-4 hours).

-

-

Weighing:

-

After the drying period, promptly close the bottle with its stopper while still in the oven.

-

Transfer the bottle to a desiccator to cool to room temperature.

-

Once cooled, weigh the bottle and its dried contents accurately.

-

-

Calculation:

-

The loss on drying is calculated as a percentage of the initial sample weight: LOD (%) = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100

-

Conclusion

trans-3-Amino-3-methylcyclobutanol hydrochloride stands as a promising building block in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties is fundamental to unlocking its full potential. This guide has provided a structured overview of its key characteristics and, more importantly, detailed, scientifically robust protocols for their experimental determination. By adhering to these methodologies, researchers can ensure the generation of accurate and reliable data, thereby facilitating the seamless integration of this compound into their research and development pipelines.

References

- Smolecule. trans-3-Amino-3-methylcyclobutanol hydrochloride.

- Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- ChemicalBook. trans-3-AMino-3-Methylcyclobutanol hydrochloride | 1403766-99-3.

- FILAB. Solubility testing in accordance with the OECD 105.

- PharmaSciences. Loss on Drying (LOD).

- Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0.

- OECD. Test No. 105: Water Solubility.

- USP-NF. <731> Loss on Drying.

- OECD. Test No. 105: Water Solubility.

- USP. General Chapters: <731> LOSS ON DRYING.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- US Pharmacopeia (USP). Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing.

- Smolecule. trans-3-Amino-3-methylcyclobutanol hydrochloride.

- Wired Chemist. Determination of Melting Point.

- Using Melting Point to Determine Purity of Crystalline Solids. (2009). Journal of Visualized Experiments.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Melting point determination. (n.d.).

- thinkSRS.com. Melting Point Determination.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. Buy trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7 [smolecule.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. chm.uri.edu [chm.uri.edu]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. pharmasciences.in [pharmasciences.in]

- 15. â©731⪠Loss on Drying [doi.usp.org]

- 16. Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing (Classroom/ Laboratory) [usp.org]

The Rising Profile of Cyclobutane Scaffolds: Biological Activity of trans-3-Amino-3-methylcyclobutanol Hydrochloride Derivatives

An In-Depth Technical Guide

Abstract

The cyclobutane ring, once considered a synthetic curiosity, is now emerging as a valuable scaffold in medicinal chemistry.[1] Its unique three-dimensional structure, inherent strain, and metabolic stability offer medicinal chemists a powerful tool to navigate complex biological landscapes and design novel therapeutics.[1][2] This guide provides an in-depth exploration of derivatives of trans-3-Amino-3-methylcyclobutanol hydrochloride, a versatile building block for creating sophisticated molecules with targeted biological activities. We will delve into the rationale behind its use, stereoselective synthesis strategies, detailed structure-activity relationships (SAR), and the experimental protocols necessary to validate biological function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical motif.

The Cyclobutane Core: A Scaffold for Innovation in Drug Discovery

The utility of the cyclobutane moiety in drug design stems from its distinct physicochemical properties. Unlike planar aromatic rings, the puckered four-membered ring provides a rigid, three-dimensional framework that can orient pharmacophoric groups in precise spatial arrangements.[1] This conformational restriction can enhance binding affinity to biological targets and improve selectivity.

Historically, the synthesis of functionalized cyclobutanes was considered challenging, limiting their widespread adoption.[2] However, recent advancements in synthetic methodologies have made a diverse range of cyclobutane building blocks, such as trans-3-Amino-3-methylcyclobutanol hydrochloride, more accessible.[1] These scaffolds are increasingly employed to replace larger cyclic systems, increase metabolic stability, and fill hydrophobic pockets within target proteins.[1]

The trans configuration of the amino and hydroxyl groups is often crucial, as stereochemistry plays a pivotal role in molecular recognition by enzymes and receptors.[3] For instance, the trans isomer may exhibit greater suitability for penetrating the blood-brain barrier in CNS drug development compared to its cis counterpart due to differences in polarity.[4]

Stereoselective Synthesis: Crafting the Core Scaffold

The synthesis of trans-3-Amino-3-methylcyclobutanol derivatives with high stereochemical purity is paramount for elucidating clear structure-activity relationships. A common and robust strategy involves a multi-step sequence that ensures the desired trans configuration.[4][5]

Synthetic Workflow Rationale

The described pathway leverages a key Mitsunobu reaction, which proceeds with an inversion of stereochemistry at the reacting center. Starting with a cis-configured alcohol allows for the introduction of a functional group that, after subsequent transformations, results in a trans-configured amine. This stereochemical control is the cornerstone of the synthesis. The use of protecting groups (e.g., dibenzylamino) is essential to prevent unwanted side reactions, and these are removed in the final step via catalytic hydrogenolysis.[4]

Caption: Stereoselective synthesis workflow for trans-3-Aminocyclobutanol HCl.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol

This protocol is adapted from established methodologies for related compounds.[4][5]

Step 1: Mitsunobu Reaction to Form trans-3-Dibenzylamino Carboxylate Hydrochloride

-

Dissolve cis-3-dibenzylaminocyclobutanol (1.0 eq) and a carboxylic acid (e.g., p-nitrobenzoic acid, 1.2 eq) in anhydrous THF.

-

Add triphenylphosphine (PPh3, 1.5 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the trans ester.

Step 2: Alkaline Hydrolysis

-

Dissolve the purified trans ester from Step 1 in a mixture of THF and water.

-

Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 3-4 hours.[5]

-

After cooling, remove the THF via rotary evaporation.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-dibenzylaminocyclobutanol.[5]

Step 3: Catalytic Hydrogenolysis (Deprotection)

-

Dissolve the product from Step 2 in methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Stir vigorously for 16-24 hours until the reaction is complete (monitored by LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain trans-3-aminocyclobutanol.

Case Study: Cyclobutane Derivatives as Integrin αvβ3 Antagonists

A compelling application of the cyclobutane scaffold is in the development of antagonists for the αvβ3 integrin, a cell surface receptor implicated in cancer proliferation and dissemination.[2][6] Researchers have successfully used functionalized cyclobutane rings as a central scaffold to mimic the critical Arginine-Glycine-Aspartic acid (RGD) motif recognized by integrins.[2]

Mechanism of Action & Therapeutic Rationale

Integrin αvβ3 plays a key role in angiogenesis (the formation of new blood vessels) and metastasis. By blocking this integrin, antagonist compounds can inhibit these processes, making them attractive targets for cancer therapy. The cyclobutane core serves to position an arginine mimetic and an aspartic acid mimetic in the correct spatial orientation for high-affinity binding to the αvβ3 receptor.[2]

Caption: Simplified pathway showing integrin αvβ3 activation and its inhibition.

Structure-Activity Relationships (SAR)

The development of potent αvβ3 antagonists hinges on a systematic SAR analysis. By keeping the cyclobutane core constant and modifying the sidechains that mimic the arginine and aspartic acid residues, researchers can optimize the compound's activity.[6]

Key findings from such studies often reveal that:

-

The nature of the arginine mimetic (e.g., aminopyridine sidechains) is critical for binding.

-

The length and chemical properties of the aspartic acid mimetic sidechain significantly influence potency.

-

The cyclobutane scaffold itself confers metabolic stability, a crucial property for in vivo efficacy.[2]

Table 1: Hypothetical SAR Data for Cyclobutane-based αvβ3 Antagonists

| Compound ID | Arginine Mimetic Sidechain | Aspartic Acid Mimetic Sidechain | αvβ3 Binding Affinity (IC₅₀, nM) |

| CB-01 | Aminopyridine | Carboxylic Acid (C1 linker) | 150 |

| CB-02 | Tetrahydronaphthyridine | Carboxylic Acid (C1 linker) | 75 |

| CB-03 | Tetrahydronaphthyridine | Carboxylic Acid (C2 linker) | 25 |

| CB-04 | Tetrahydronaphthyridine | Masked Carboxylic Acid | 10 |

This data is illustrative, based on the principles described in published research.[6]

Protocol for Biological Evaluation: Cell Adhesion Assay

To validate the efficacy of newly synthesized antagonists, a cell-based adhesion assay is a fundamental experiment. This protocol outlines a method to quantify the inhibition of cell attachment to a substrate coated with an αvβ3 ligand.

Experimental Workflow

Caption: Workflow for a cell-based adhesion assay to test integrin antagonists.

Step-by-Step Methodology

-

Plate Coating: Coat wells of a 96-well plate with Vitronectin (10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Preparation: Culture cells known to express αvβ3 (e.g., U87MG glioblastoma cells). Harvest the cells using a non-enzymatic cell dissociation buffer, wash, and resuspend in serum-free media.

-

Compound Incubation: Prepare serial dilutions of the cyclobutane derivative test compounds. In a separate plate, pre-incubate the cells with the compounds for 30 minutes at 37°C.

-

Cell Seeding: After blocking, wash the Vitronectin-coated plate. Add the cell/compound mixtures to the wells.

-

Adhesion Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.

-

Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.

-

Quantification: Fix the remaining adherent cells with methanol, stain with 0.5% crystal violet solution, and solubilize the dye with a solubilization buffer (e.g., 10% acetic acid). Read the absorbance on a plate reader at ~570 nm.

-

Data Analysis: Plot the absorbance against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

Derivatives of trans-3-Amino-3-methylcyclobutanol hydrochloride represent a highly promising class of compounds for drug discovery. Their rigid, three-dimensional nature provides a unique advantage in designing potent and selective modulators of biological targets. The successful development of cyclobutane-based integrin antagonists highlights the potential of this scaffold.[2][6]

Future research will likely expand the application of these building blocks to other target classes, such as kinases and other enzymes where precise conformational control is key to achieving selectivity.[4] As synthetic methods continue to improve, the strategic incorporation of the cyclobutane motif will undoubtedly become an even more powerful tactic in the medicinal chemist's toolbox for developing the next generation of therapeutics.[2]

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6 | Benchchem [benchchem.com]

- 4. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]

- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

trans-3-Amino-3-methylcyclobutanol hydrochloride mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of trans-3-Amino-3-methylcyclobutanol hydrochloride

Abstract

trans-3-Amino-3-methylcyclobutanol hydrochloride is a synthetically valuable building block in medicinal chemistry, distinguished by its conformationally restricted cyclobutane scaffold. While specific, comprehensive studies detailing its precise mechanism of action are not extensively documented in public literature, its structural motifs provide a strong basis for postulating its pharmacological behavior. This guide synthesizes information from analogous structures and foundational biochemical principles to explore the putative mechanisms of action for this compound. We will delve into the structural rationale for its potential biological activity, propose likely molecular targets, and provide detailed experimental protocols for researchers to elucidate its function. The core thesis is that the rigid cyclobutane ring, combined with the strategically positioned amino and hydroxyl groups, makes it a compelling candidate for interaction with enzymes and receptors, offering a unique vector in drug design.

The Structural Imperative: How Molecular Architecture Dictates Function

The pharmacological potential of any small molecule is fundamentally encoded in its three-dimensional structure. For trans-3-Amino-3-methylcyclobutanol hydrochloride, three key features—the cyclobutane core, the functional groups, and their stereochemistry—collectively define its potential for biological interaction.

The Cyclobutane Core: A Scaffold of Rigidity and Precision

Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring possesses significant ring strain, forcing it into a rigid, puckered conformation. This structural rigidity is not a liability but a strategic advantage in drug design. It reduces the entropic penalty upon binding to a biological target and orients its substituent functional groups in well-defined spatial vectors. This precise positioning can lead to enhanced potency, greater selectivity for a specific target, and improved pharmacokinetic profiles.[1] The incorporation of cyclobutane motifs has been a successful strategy in developing drugs that are more metabolically stable.[2]

Caption: The advantage of a rigid cyclobutane scaffold in drug design.

The Functional Duo: Amino and Hydroxyl Groups

The bioactivity of this molecule is likely driven by its amino (-NH2) and hydroxyl (-OH) groups. These polar groups are primary mediators of intermolecular interactions.

-

Hydrogen Bonding: Both the amino and hydroxyl groups can act as hydrogen bond donors and acceptors, forming strong, directional interactions with amino acid residues in the binding pockets of proteins.[3]

-

Ionic Interactions: In a physiological environment (pH ~7.4), the amino group will be protonated (-NH3+), allowing for potent ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate.

The trans configuration is critical, as it places these two functional groups on opposite faces of the cyclobutane ring. This specific spatial arrangement is a key recognition element that a potential target protein would need to complement for high-affinity binding.

Caption: Potential intermolecular interactions with a protein target.

Postulated Mechanisms of Action

Based on its structure and the known activities of analogous compounds, two primary mechanisms of action are most plausible: enzyme inhibition and receptor modulation.

Enzyme Inhibition

The molecule's structure is reminiscent of many small molecule enzyme inhibitors. It can be hypothesized that it acts by binding to the active site of an enzyme, preventing the natural substrate from binding and catalysis from occurring.[4] The cyclobutane scaffold could mimic the transition state of a substrate or simply act as a rigid anchor to position the amino and hydroxyl groups for optimal interaction with the active site residues.

Supporting Evidence from Analogues:

-

Protease Inhibitors: The hepatitis C drug Boceprevir contains a cyclobutane group that contributes to its potency.[5]

-

Succinate Dehydrogenase Inhibitors (SDHIs): Novel aminocyclobutanecarboxylic acid derivatives have demonstrated potent antifungal activity by inhibiting succinate dehydrogenase.[6]

Receptor Modulation

Functionally substituted cyclobutanes are recognized as potent neural drugs.[7] It is plausible that trans-3-Amino-3-methylcyclobutanol hydrochloride could act as a ligand for various receptors, particularly those in the central nervous system. Its structure, featuring a protonated amine and a hydroxyl group, bears a resemblance to certain neurotransmitters or their analogues.

Potential Receptor Targets:

-

Ion Channels and GPCRs: The rigid structure could provide the necessary conformation to bind selectively to subtypes of receptors like NMDA receptors or as a gamma-aminobutyric acid (GABA) analogue.[7][8]

A Roadmap for Mechanism of Action Elucidation: Key Experimental Protocols

To move from postulation to confirmation, a systematic experimental approach is required. The following protocols provide a self-validating workflow to identify the molecular target and characterize the mechanism of action.

Phase 1: Unbiased Target Identification

The first step is to identify which proteins in the proteome physically interact with the compound.

Protocol 1: Affinity Chromatography followed by Mass Spectrometry (MS)

This method aims to "fish" for binding partners from a complex biological sample.

-